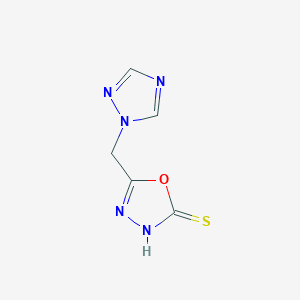

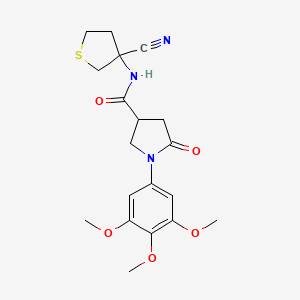

![molecular formula C18H29N5O3S B2772484 N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide CAS No. 2034205-60-0](/img/structure/B2772484.png)

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methanesulfonylpiperidine-4-carboxamide is a useful research compound. Its molecular formula is C18H29N5O3S and its molecular weight is 395.52. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Molecular Interaction and CB1 Cannabinoid Receptor

Research into structurally related compounds, such as various biarylpyrazole derivatives, has provided insights into the molecular interactions with the CB1 cannabinoid receptor. Studies have shown that these compounds can act as potent and selective antagonists or inverse agonists at the CB1 receptor, suggesting potential applications in modulating cannabinoid receptor activity for therapeutic purposes. For example, the analysis of SR141716, a closely related antagonist, has contributed to understanding the steric and electrostatic requirements for binding to cannabinoid receptors, potentially informing the design of new therapeutic agents targeting these receptors (Shim et al., 2002).

Structure-Activity Relationships (SAR) and Pharmacological Probes

The exploration of structure-activity relationships (SAR) among pyrazole derivatives highlights the significance of specific structural features for cannabinoid receptor antagonistic activity. These findings could guide the development of new compounds with enhanced selectivity and potency as cannabinoid receptor modulators. Investigating the SAR provides a framework for understanding how modifications in the molecular structure can impact biological activity and receptor affinity, which is crucial for developing pharmacological probes or therapeutic agents (Lan et al., 1999).

Synthesis and Characterization for Drug Discovery

The synthesis and characterization of novel compounds, including N-alkylated arylsulfonamides and derivatives of piperidines, are essential steps in drug discovery. These processes enable the identification of compounds with potential therapeutic applications, such as in the treatment of CNS disorders, by evaluating their selectivity, potency, and in vivo efficacy. Research in this area contributes to expanding the chemical space explored for therapeutic agents and understanding the chemical basis of their activity (Canale et al., 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is Cyclin-dependent kinase 2 (CDK2) . CDK2 is a crucial regulator of the cell cycle and plays a significant role in cell proliferation and division .

Mode of Action

It’s likely that it inhibits cdk2, thereby affecting the cell cycle and potentially slowing down cell proliferation .

Biochemical Pathways

The inhibition of CDK2 affects the cell cycle, particularly the transition from the G1 phase to the S phase. This can lead to a halt in cell division and proliferation, affecting various downstream pathways related to cell growth and development .

Result of Action

The inhibition of CDK2 by this compound could lead to a decrease in cell proliferation. This could potentially be beneficial in conditions where cell growth is uncontrolled, such as in certain types of cancer .

Análisis Bioquímico

Biochemical Properties

It is known that compounds with similar structures have shown a broad range of chemical and biological properties . They have been found to interact with various enzymes and proteins, influencing biochemical reactions .

Cellular Effects

Similar compounds have been found to suppress the proliferation, migration, and invasion of human gastric cancer cells through downregulation of several pathways .

Molecular Mechanism

It is suggested that it may exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

Similar compounds have exhibited excellent thermal stabilities with decomposition temperatures ranging from 215 °C to 340 °C .

Dosage Effects in Animal Models

Similar compounds have shown significant inhibitory activity against certain targets at dosages less than 1 μM .

Metabolic Pathways

It is suggested that it may interact with various enzymes or cofactors .

Transport and Distribution

Similar compounds have been found to increase their activity by extending the length of the molecules .

Subcellular Localization

Similar compounds have been found to target specific proteins such as cyclin-A2 and cyclin-dependent kinase 2 .

Propiedades

IUPAC Name |

N-[1-(5-cyclopropyl-1H-pyrazol-3-yl)piperidin-4-yl]-1-methylsulfonylpiperidine-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H29N5O3S/c1-27(25,26)23-10-4-14(5-11-23)18(24)19-15-6-8-22(9-7-15)17-12-16(20-21-17)13-2-3-13/h12-15H,2-11H2,1H3,(H,19,24)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCXUSGALOIXRAZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCC(CC1)C(=O)NC2CCN(CC2)C3=NNC(=C3)C4CC4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H29N5O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[4-(Cyclopropanesulfonyl)piperazine-1-carbonyl]-6-methoxyquinoline](/img/structure/B2772401.png)

![3-Fluoro-4-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidine-1-carbonyl)pyridine](/img/structure/B2772409.png)

![3-Azabicyclo[3.2.1]octan-8-one hydrochloride](/img/structure/B2772413.png)

![(4-(3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-(trifluoromethyl)phenyl)methanone](/img/structure/B2772414.png)

![N-[1-(3,4-dimethoxyphenyl)-3-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B2772417.png)

![1-ethyl-3-[3-(4-ethylphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1,4-dihydroquinolin-4-one](/img/structure/B2772418.png)

![Tert-butyl N-[1-[[(2-chloroacetyl)amino]methyl]cyclopentyl]carbamate](/img/structure/B2772419.png)

![3-(2-Oxo-2-{3-[6-oxo-3-(pyridin-4-yl)-1,6-dihydropyridazin-1-yl]azetidin-1-yl}ethyl)-2,3-dihydro-1,3-benzoxazol-2-one](/img/structure/B2772422.png)

![N-(2-chlorophenyl)-4-[4-(3,4-dichlorophenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2772423.png)